molecular formula C13H16N2O2 B2631754 (4R,5R)-2-Oxo-4alpha-phenyl-5beta-methylpyrrolidine-1-acetamide

(4R,5R)-2-Oxo-4alpha-phenyl-5beta-methylpyrrolidine-1-acetamide

Cat. No.: B2631754
M. Wt: 232.28 g/mol
InChI Key: ZTGRWYMPQCQTHD-KOLCDFICSA-N
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Description

(2R,3R)-E1R, also known as (2R,3R)-2,3-butanediol, is a chiral diol with two stereocenters. This compound is one of the three stereoisomers of 2,3-butanediol, the others being (2S,3S)-2,3-butanediol and meso-2,3-butanediol. (2R,3R)-2,3-butanediol is notable for its applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R,3R)-2,3-butanediol can be synthesized through microbial fermentation using engineered strains of microorganisms such as Serratia marcescens and Pichia pastoris. The fermentation process involves the conversion of glucose or other carbon sources into (2R,3R)-2,3-butanediol under controlled conditions. For instance, the engineered Pichia pastoris strain can produce (2R,3R)-2,3-butanediol with high optical purity using glucose as the feedstock .

Industrial Production Methods

Industrial production of (2R,3R)-2,3-butanediol typically involves fed-batch fermentation processes. The fermentation conditions, including pH, agitation speeds, and aeration rates, are optimized to maximize the yield and purity of the product. The highest titer of (2R,3R)-2,3-butanediol achieved in fed-batch fermentation using Pichia pastoris was 45 g/L .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-butanediol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: (2R,3R)-2,3-butanediol can be oxidized to form diacetyl or acetoin using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of (2R,3R)-2,3-butanediol can yield butane-2,3-diol using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation reactions can substitute hydroxyl groups with halogens using reagents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Diacetyl, acetoin

    Reduction: Butane-2,3-diol

    Substitution: Halogenated derivatives such as 2,3-dibromobutane

Scientific Research Applications

(2R,3R)-2,3-butanediol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-butanediol involves its interaction with various molecular targets and pathways. For example, in microbial systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the production of other metabolites. In chemical reactions, its chiral centers play a crucial role in determining the stereochemistry of the products formed.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2,3-butanediol
  • meso-2,3-butanediol

Uniqueness

(2R,3R)-2,3-butanediol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its stereoisomers. For instance, its optical activity and reactivity in chiral synthesis make it a valuable compound in asymmetric synthesis and other applications .

Properties

IUPAC Name

2-[(2R,3R)-2-methyl-5-oxo-3-phenylpyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-11(10-5-3-2-4-6-10)7-13(17)15(9)8-12(14)16/h2-6,9,11H,7-8H2,1H3,(H2,14,16)/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGRWYMPQCQTHD-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(=O)N1CC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CC(=O)N1CC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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